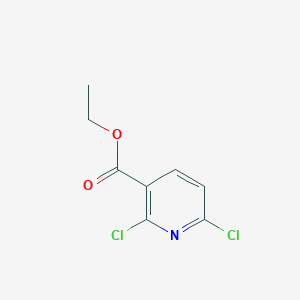

Ethyl 2,6-dichloronicotinate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2,6-dichloropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO2/c1-2-13-8(12)5-3-4-6(9)11-7(5)10/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKYBVLDQTWQETN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10483047 | |

| Record name | Ethyl 2,6-dichloronicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10483047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58584-86-4 | |

| Record name | 3-Pyridinecarboxylic acid, 2,6-dichloro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58584-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2,6-dichloronicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10483047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2,6-dichloronicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.225.864 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2,6-dichloronicotinate: A Key Building Block for Novel Therapeutics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,6-dichloronicotinate (CAS Number: 58584-86-4) is a halogenated pyridine derivative that has garnered significant attention as a versatile intermediate in the synthesis of complex organic molecules. Its structural features, particularly the two reactive chlorine atoms on the pyridine ring, make it an exceptionally valuable precursor for the development of novel compounds in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the physicochemical properties, spectroscopic profile, synthesis, and applications of this compound, with a focus on its role in the discovery of potent kinase inhibitors.

The strategic importance of this molecule lies in its capacity to undergo selective functionalization, primarily through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. These reactions allow for the controlled, stepwise introduction of diverse pharmacophores, enabling the construction of extensive chemical libraries for biological screening. Derivatives of the dichloronicotinate scaffold have shown significant promise as inhibitors of key signaling proteins implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Pim-1 kinase, and Heat Shock Protein 90 (Hsp90).

Physicochemical and Spectroscopic Data

Accurate characterization of this compound is fundamental for its effective use in synthesis and for regulatory purposes. The following tables summarize its key physical properties and expected spectroscopic characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 58584-86-4 | |

| Molecular Formula | C₈H₇Cl₂NO₂ | |

| Molecular Weight | 220.05 g/mol | |

| Appearance | White to light yellow powder/crystal | |

| Melting Point | 50 - 54 °C | |

| Boiling Point | 286.0 ± 35.0 °C at 760 mmHg | |

| Density | 1.4 ± 0.1 g/cm³ | |

| Purity | >98.0% (GC) | |

| Solubility | Soluble in methanol and other common organic solvents. | |

| InChIKey | KKYBVLDQTWQETN-UHFFFAOYSA-N | [1] |

Table 2: Spectroscopic Data for this compound

Note: Experimental spectra for this compound are not widely available in the public domain. The data below is based on published data for structurally analogous compounds and predicted values, providing a reliable reference for characterization.

| Technique | Expected Peaks / Values |

| ¹H NMR | - Aromatic Protons (Pyridine Ring): Two doublets expected in the aromatic region (approx. δ 7.5-8.5 ppm).- Ethyl Group (-OCH₂CH₃): A quartet (approx. δ 4.2-4.5 ppm) and a triplet (approx. δ 1.2-1.5 ppm). |

| ¹³C NMR | - Carbonyl Carbon (C=O): Expected around δ 163-166 ppm.- Aromatic Carbons (C-Cl): Expected in the range of δ 145-155 ppm.- Aromatic Carbons (C-H, C-C): Multiple signals expected between δ 120-140 ppm.- Ethyl Group (-OCH₂CH₃): Two signals expected around δ 60-65 ppm and δ 13-16 ppm. |

| Infrared (IR) | - C=O Stretch (Ester): Strong absorption band around 1720-1740 cm⁻¹.- C=N and C=C Stretch (Pyridine Ring): Multiple bands in the 1400-1600 cm⁻¹ region.- C-Cl Stretch: Strong absorptions in the 1000-1100 cm⁻¹ region.- C-O Stretch (Ester): Bands in the 1100-1300 cm⁻¹ region. |

| Mass Spec. (ESI-MS) | - [M+H]⁺: m/z 219.9927- [M+Na]⁺: m/z 241.9746 |

Synthesis and Reactivity

This compound is typically synthesized from its corresponding carboxylic acid, 2,6-dichloronicotinic acid. The reactivity of the molecule is dominated by the two chlorine substituents, which serve as excellent leaving groups for nucleophilic substitution.

Figure 1. Synthetic logic and key reactivity of this compound.

Experimental Protocol: Synthesis of this compound

This protocol describes a general procedure for the esterification of 2,6-dichloronicotinic acid.

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,6-dichloronicotinic acid (1.0 eq). Suspend the acid in anhydrous dichloromethane (DCM) or a similar solvent.

-

Activation: Cool the suspension to 0 °C in an ice bath. Add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF).

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Esterification: Cool the reaction mixture back to 0 °C. Slowly add anhydrous ethanol (5.0 eq). Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Work-up: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer. Wash the organic phase sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield pure this compound.

Applications in Drug Development: A Precursor to Kinase Inhibitors

The dichloronicotinate scaffold is a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors. Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[2]

Figure 2. General workflow for developing kinase inhibitors.

Targeting the Pim-1 Kinase Signaling Pathway

Pim-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation. It is often overexpressed in various cancers. Derivatives of the closely related isomer, ethyl 4,6-dichloronicotinate, have been synthesized to create potent Pim-1 inhibitors.

Figure 3. Inhibition of the Pim-1 kinase signaling pathway.

Targeting the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overactivated, drives the growth of many solid tumors. Small molecule inhibitors that block the ATP-binding site of EGFR are a major class of cancer therapeutics.

Figure 4. Inhibition of the EGFR signaling pathway.

Targeting the Hsp90 Chaperone Cycle

Heat Shock Protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous "client" proteins, many of which are oncoproteins, including various kinases. Inhibiting Hsp90 leads to the degradation of these client proteins.

Figure 5. Inhibition of the Hsp90 chaperone cycle.

Table 3: Biological Activity of Kinase Inhibitors Derived from an Analogous Scaffold

Note: The following data is for compounds synthesized from Ethyl 4,6-dichloronicotinate, a constitutional isomer of the title compound. This information is presented as a representative example of the potent biological activities that can be achieved using the dichloronicotinate core structure.[2]

| Compound ID | Target Kinase / Cell Line | IC₅₀ (µM) |

| Compound 4 | PIM-1 Kinase | 0.0114 |

| Compound 10 | PIM-1 Kinase | 0.0172 |

| Compound 6 | PIM-1 Kinase | 0.0346 |

| Compound 11 | PIM-1 Kinase | 0.0214 |

| Compound 4 | MCF-7 (Breast Cancer) | 0.57 |

| Compound 11 | MCF-7 (Breast Cancer) | 1.31 |

| Compound 4 | HepG2 (Liver Cancer) | 1.13 |

| Compound 11 | HepG2 (Liver Cancer) | 0.99 |

Detailed Experimental Protocols

Protocol: Synthesis of a Substituted Nicotinate via SNAr

This protocol details the synthesis of a mono-substituted product, a key step in building a diverse library of compounds.

-

Materials: this compound, desired amine nucleophile (e.g., 4-aminophenol, 1.1 eq), a suitable base (e.g., K₂CO₃ or DIPEA, 2.0 eq), and a polar aprotic solvent (e.g., DMF or DMSO).

-

Procedure: a. In a reaction vessel, dissolve this compound (1.0 eq) in the chosen solvent. b. Add the amine nucleophile and the base. c. Heat the reaction mixture to 80-120 °C. The reaction is typically slower at the C2 position compared to the C6 position, allowing for regioselectivity based on reaction conditions. d. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). e. Upon completion, cool the reaction mixture to room temperature and pour it into ice water to precipitate the product. f. Filter the solid, wash with water, and dry under vacuum. g. The crude product can be purified by recrystallization or column chromatography.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against a target kinase.

-

Materials: Target kinase, appropriate substrate, ATP, test compounds dissolved in DMSO, 96- or 384-well plates, and a commercial luminescence-based kinase assay kit (e.g., ADP-Glo™).

-

Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In the wells of the assay plate, add the kinase, its specific substrate, and the diluted test compounds. c. Initiate the kinase reaction by adding a solution of ATP (at a concentration near the Km for the specific kinase). d. Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes). e. Stop the kinase reaction by adding the ADP-Glo™ Reagent as per the manufacturer's instructions. This reagent depletes the remaining ATP. f. Add the Kinase Detection Reagent to convert the newly formed ADP into ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal. g. Measure the luminescence using a plate reader. The signal intensity is directly proportional to the kinase activity. h. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

This compound is a high-value, versatile building block for the synthesis of complex, biologically active molecules. Its predictable reactivity allows for the strategic and controlled introduction of various functional groups, making it an ideal starting material for creating libraries of compounds for drug discovery. The demonstrated success of the analogous dichloronicotinate scaffold in generating potent kinase inhibitors for targets such as Pim-1, EGFR, and Hsp90 underscores the immense potential of this chemical class. The protocols and data presented in this guide provide a solid foundation for researchers to leverage this compound in the pursuit of novel therapeutics.

References

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 2,6-dichloronicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,6-dichloronicotinate is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis. Its chemical structure, featuring a pyridine ring substituted with two chlorine atoms and an ethyl ester group, makes it a valuable intermediate in the development of novel compounds for the pharmaceutical and agrochemical industries.[1][2] The strategic placement of the chloro and ester functionalities allows for a wide range of chemical modifications, enabling the synthesis of complex molecular architectures with potential biological activity. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its role in the development of biologically active molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in synthetic protocols.

| Property | Value | Reference(s) |

| CAS Number | 58584-86-4 | |

| Molecular Formula | C₈H₇Cl₂NO₂ | |

| Molecular Weight | 220.05 g/mol | |

| Appearance | White to light yellow powder or crystals | |

| Melting Point | 50.0 to 54.0 °C | |

| Purity | >98.0% (GC) | |

| Solubility | Soluble in methanol |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of 2,6-dichloronicotinic acid with ethanol. The following protocol describes a general procedure for this transformation.

Materials:

-

2,6-Dichloronicotinic acid

-

Ethanol (absolute)

-

Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure (Acid-Catalyzed Esterification):

-

In a round-bottom flask, suspend 2,6-dichloronicotinic acid (1.0 eq) in an excess of absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

-

Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by column chromatography on silica gel or by recrystallization.

A visual representation of the general synthesis workflow is provided below.

Caption: General workflow for the synthesis of this compound.

Purity Analysis by Gas Chromatography (GC)

The purity of this compound can be effectively determined using gas chromatography.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

-

Column: A non-polar capillary column (e.g., 5% Phenyl methyl siloxane).

-

Injector Temperature: 250 °C

-

Detector Temperature: 300 °C

-

Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/minute, and hold for 10 minutes.

-

Carrier Gas: Helium or Nitrogen.

Procedure:

-

Prepare a standard solution of this compound in a suitable solvent (e.g., ethyl acetate) at a known concentration.

-

Inject an appropriate volume of the sample solution into the gas chromatograph.

-

Record the chromatogram and calculate the purity based on the area percentage of the main peak.

The following diagram illustrates a logical workflow for the purity analysis.

Caption: Workflow for the purity analysis of this compound.

Role in Drug Development and Signaling Pathways

While this compound serves as a valuable intermediate in the synthesis of various biologically active molecules, specific information regarding its direct involvement or the involvement of its immediate derivatives in defined signaling pathways is not extensively documented in publicly available literature.

However, the structurally related isomer, Ethyl 4,6-dichloronicotinate, is a well-established precursor for the synthesis of potent kinase inhibitors.[1] Derivatives of this isomer have been shown to target key nodes in oncogenic signaling pathways, including the Epidermal Growth Factor Receptor (EGFR) and Pim-1 kinase pathways.[1]

The EGFR signaling pathway is crucial for cell proliferation and survival, and its dysregulation is a hallmark of many cancers. Inhibitors derived from dichloronicotinate scaffolds can block the kinase activity of EGFR, thereby inhibiting downstream signaling and tumor growth.[1]

Caption: Simplified EGFR signaling pathway and the point of intervention for EGFR inhibitors.

Given the structural similarities, it is plausible that derivatives of this compound could also be explored for their potential to modulate various signaling pathways. Further research in this area is warranted to elucidate the specific biological targets and mechanisms of action of compounds derived from this versatile building block.

Conclusion

This compound is a key chemical intermediate with well-defined physicochemical properties. Its utility in the synthesis of complex organic molecules makes it a valuable tool for researchers in the pharmaceutical and agrochemical sectors. While its direct biological activity and impact on specific signaling pathways are areas that require further investigation, the established role of its structural isomer in the development of kinase inhibitors highlights the potential of the dichloronicotinate scaffold in drug discovery. The experimental protocols provided in this guide offer a foundation for the synthesis and analysis of this compound, facilitating its application in the development of novel and effective chemical entities.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Ethyl 2,6-dichloronicotinate: Molecular Structure, Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in the development of novel pharmaceuticals and agrochemicals. The document details its molecular structure, physicochemical properties, a validated synthesis protocol, and its applications in medicinal chemistry and biological research.

Molecular Structure and Physicochemical Properties

This compound (CAS No: 58584-86-4) is a di-chlorinated pyridine derivative with an ethyl ester functional group. Its unique structure makes it a versatile building block for creating more complex, biologically active molecules.[1] The chlorine atoms at the 2 and 6 positions of the pyridine ring are key reactive sites, and their presence influences the electronic properties of the molecule, making it a valuable precursor in various synthetic pathways.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₇Cl₂NO₂ | [1][2] |

| Molecular Weight | 220.05 g/mol | [1][2] |

| CAS Number | 58584-86-4 | [1][2] |

| Appearance | White to light yellow powder to crystal | [1] |

| Melting Point | 50 - 54 °C | [1] |

| Boiling Point | 286.0 ± 35.0 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.4 ± 0.1 g/cm³ (Predicted) | [3] |

| Purity | ≥ 98% (GC) | [1] |

Spectroscopic Data

Spectroscopic analysis is essential for the confirmation of the structure and purity of this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR | (300 MHz, DMSO-d6): δ 8.30 (d, J = 8.1 Hz, 1H), 7.71 (d, J = 8.1 Hz, 1H), 4.33 (q, J = 7.2 Hz, 2H), 1.30 (t, J = 7.2 Hz, 3H) ppm | [4] |

| Mass Spectrometry (Predicted) | [M+H]⁺: 219.99266 m/z, [M+Na]⁺: 241.97460 m/z | [5] |

Synthesis of this compound

A reliable method for the synthesis of this compound is through the Fischer esterification of 2,6-dichloronicotinic acid.

-

Reactants:

-

2,6-dichloronicotinic acid (1.0 eq)

-

Ethanol (excess, as solvent)

-

96% Sulfuric acid (catalytic amount)

-

-

Procedure:

-

Combine 2,6-dichloronicotinic acid (25.5 g, 0.1328 mol) with ethanol (200 mL) in a reaction vessel under a nitrogen atmosphere.

-

Add 96% sulfuric acid (1.7 g) to the mixture to catalyze the reaction.

-

Heat the reaction mixture to reflux temperature to drive the esterification.

-

Upon completion of the reaction, perform a conventional work-up to isolate the product.

-

The resulting product, this compound, is obtained as a gray solid with a yield of approximately 85.2%.[4]

-

Applications in Drug Discovery and Agrochemicals

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules.[1] Its dichlorinated pyridine core serves as a scaffold that can be further functionalized to create compounds with desired therapeutic or pesticidal properties.

-

Pharmaceutical Synthesis: This compound is a key starting material for the development of new drugs, including those with antimicrobial and herbicidal properties.[1]

-

Agrochemical Development: It is utilized in the formulation of pesticides, contributing to crop protection.[1]

-

Biological Research: Researchers use this compound to synthesize novel compounds to study their effects on biological systems and to investigate mechanisms of action at a cellular level.[1]

While specific signaling pathways for derivatives of the 2,6-dichloro isomer are not extensively documented in publicly available literature, the closely related isomer, ethyl 4,6-dichloronicotinate, is a known precursor to potent kinase inhibitors that target signaling pathways implicated in cancer, such as the EGFR and Pim-1 kinase pathways.[6] This suggests that the 2,6-dichloro isomer holds similar potential as a scaffold for developing targeted therapies.

Below is a representative diagram of a simplified kinase signaling pathway, which can be targeted by inhibitors derived from dichloronicotinate scaffolds.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 58584-86-4[this compound]- Acmec Biochemical [acmec.com.cn]

- 3. This compound | CAS#:58584-86-4 | Chemsrc [chemsrc.com]

- 4. 2,6-Dichloronicotinic acid ethyl ester | 58584-86-4 [chemicalbook.com]

- 5. PubChemLite - this compound (C8H7Cl2NO2) [pubchemlite.lcsb.uni.lu]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of Ethyl 2,6-dichloronicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,6-dichloronicotinate is a halogenated pyridine derivative of significant interest in the pharmaceutical and agrochemical industries.[1][2] Its structural features, particularly the presence of two chlorine atoms on the pyridine ring, make it a versatile synthetic intermediate for the preparation of a wide range of biologically active molecules.[1] The chlorine atoms can be selectively substituted, and the ethyl ester group can be modified, allowing for the introduction of various functional groups to develop new chemical entities. This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, complete with detailed experimental protocols, quantitative data, and visual representations of the reaction workflows.

Core Synthesis Pathways

The synthesis of this compound is predominantly achieved through a two-step process:

-

Chlorination: Synthesis of the key intermediate, 2,6-dichloronicotinic acid.

-

Esterification: Conversion of 2,6-dichloronicotinic acid to its ethyl ester.

This guide will detail two primary methodologies for the synthesis of the 2,6-dichloronicotinic acid precursor, followed by a robust protocol for the final esterification step.

Part 1: Synthesis of 2,6-Dichloronicotinic Acid

The critical precursor, 2,6-dichloronicotinic acid, can be synthesized via the chlorination of a hydroxylated nicotinic acid derivative. A common and effective starting material is 2,6-dihydroxynicotinic acid.

Methodology 1: Chlorination of 2,6-Dihydroxynicotinic Acid

This pathway involves the direct chlorination of 2,6-dihydroxynicotinic acid using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,6-dihydroxynicotinic acid in an excess of phosphorus oxychloride (POCl₃).

-

Reaction: Heat the mixture to reflux and maintain for a period of 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, carefully quench the reaction mixture by slowly pouring it onto crushed ice with vigorous stirring.

-

Isolation: The precipitated solid, 2,6-dichloronicotinic acid, is collected by vacuum filtration.

-

Purification: The crude product is washed with cold water and can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Quantitative Data Summary for Chlorination of 2,6-Dihydroxynicotinic Acid

| Parameter | Value |

| Starting Material | 2,6-Dihydroxynicotinic acid |

| Reagent | Phosphorus oxychloride (POCl₃) |

| Reaction Time | 4-6 hours |

| Reaction Temperature | Reflux |

| Product | 2,6-Dichloronicotinic acid |

| Typical Yield | 85-95% |

Reaction Workflow:

Part 2: Esterification of 2,6-Dichloronicotinic Acid

Once the 2,6-dichloronicotinic acid has been synthesized and purified, the next step is its conversion to this compound. The most common method for this transformation is the Fischer esterification.

Methodology 2: Fischer Esterification

This classic method involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[3][4]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 2,6-dichloronicotinic acid in an excess of absolute ethanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄) to the solution.

-

Reaction: Heat the mixture to reflux for 3-5 hours. The reaction can be monitored by TLC.

-

Work-up: After cooling to room temperature, the excess ethanol is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent, such as ethyl acetate.

-

Purification: The organic solution is washed sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

Final Purification: The crude this compound can be further purified by column chromatography on silica gel or by recrystallization.

Quantitative Data Summary for Fischer Esterification

| Parameter | Value |

| Starting Material | 2,6-Dichloronicotinic acid |

| Reagent | Absolute Ethanol |

| Catalyst | Concentrated Sulfuric Acid |

| Reaction Time | 3-5 hours |

| Reaction Temperature | Reflux |

| Product | This compound |

| Typical Yield | 80-90% |

Reaction Workflow:

Alternative Esterification via Acid Chloride

An alternative to the direct Fischer esterification involves the initial conversion of 2,6-dichloronicotinic acid to its more reactive acid chloride, followed by reaction with ethanol.

Experimental Protocol:

-

Acid Chloride Formation: React 2,6-dichloronicotinic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent like dichloromethane.

-

Esterification: After removing the excess chlorinating agent, the resulting 2,6-dichloronicotinoyl chloride is reacted with ethanol, often in the presence of a base like pyridine to neutralize the HCl byproduct.

-

Work-up and Purification: The work-up and purification steps are similar to those described for the Fischer esterification.

This method can be advantageous for substrates that are sensitive to the strongly acidic conditions of the Fischer esterification.

Conclusion

The synthesis of this compound is a well-established process that is crucial for the development of new pharmaceuticals and agrochemicals. The two-step pathway involving the chlorination of 2,6-dihydroxynicotinic acid followed by Fischer esterification provides a reliable and high-yielding route to this important building block. The choice of the specific esterification method can be tailored based on the stability of the starting materials and the desired reaction conditions. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development.

References

Starting materials for 2,6-Dichloronicotinic acid synthesis

An In-depth Technical Guide to the Synthesis of 2,6-Dichloronicotinic Acid from Core Starting Materials

Introduction

2,6-Dichloronicotinic acid (CAS 38496-18-3) is a pivotal chemical intermediate, recognized for its significant role in the synthesis of pharmaceuticals and agrochemicals. Its molecular structure, featuring a pyridine ring substituted with two chlorine atoms and a carboxylic acid group, provides a versatile scaffold for developing novel therapeutic agents and potent herbicides. The reactivity imparted by the chlorine atoms at the 2 and 6 positions facilitates a variety of chemical transformations, including nucleophilic substitution and cross-coupling reactions, making it a valuable building block in complex organic synthesis.[1] This technical guide provides a comprehensive overview of the primary synthetic routes to 2,6-dichloronicotinic acid, focusing on the key starting materials. It offers detailed experimental protocols, comparative data, and workflow visualizations to support researchers, scientists, and drug development professionals in their synthetic endeavors.

Core Synthetic Strategies

The synthesis of 2,6-dichloronicotinic acid can be approached from several different starting materials. The choice of route often depends on the availability of precursors, desired scale, and tolerance for specific reagents and reaction conditions. The three primary strategies discussed in this guide involve:

-

Chlorination of a Dihydroxynicotinic Acid Precursor: Building the pyridine ring first and then introducing the chloro groups.

-

Carboxylation of 2,6-Dichloropyridine: Starting with the chlorinated pyridine backbone and adding the carboxylic acid functionality.

-

Modification of 2,6-Lutidine: Beginning with an inexpensive substituted pyridine and modifying the side chains.

Below is a logical diagram illustrating these convergent synthetic pathways.

Synthesis from a Dihydroxypyridine Precursor

This route involves the direct chlorination of a hydroxylated nicotinic acid backbone. While a direct protocol for 2,6-dihydroxynicotinic acid was not available, a detailed procedure exists for the synthesis of the isomeric 2,6-dichloroisonicotinic acid from citrazinic acid (2,6-dihydroxypyridine-4-carboxylic acid). This method serves as a strong template for the chlorination of similar substrates. The reaction typically employs a potent chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Experimental Workflow: Chlorination

The following diagram illustrates the general workflow for the synthesis via chlorination of a dihydroxypyridine carboxylic acid.

Quantitative Data

| Starting Material | Key Reagents | Conditions | Yield | Purity | Reference |

| Citrazinic Acid | POCl₃, Tetraethylammonium chloride | 130°C for 18h, then 145°C for 2h | 89% | Not specified, characterized by ¹H NMR | [2] |

Experimental Protocol: Synthesis of 2,6-Dichloroisonicotinic Acid

This protocol details the synthesis of 2,6-dichloroisonicotinic acid, an isomer of the target compound, and is representative of the chlorination methodology.

-

Reaction Setup: Suspend citrazinic acid (10.35 g, 66.7 mmol) and tetraethylammonium chloride (11.05 g, 66.7 mmol) in phosphorus oxychloride (20 mL, excess).[2]

-

Heating: Heat the reaction mixture at 130°C for 18 hours, then increase the temperature to 145°C and continue heating for an additional 2 hours.[2]

-

Quenching: After the reaction is complete, allow the mixture to cool to room temperature.[2] Carefully and slowly pour the cooled mixture onto 150 g of crushed ice to quench the reaction.[2]

-

Extraction: Transfer the resulting solution to a separatory funnel and extract three times with 100 mL portions of ethyl acetate.[2]

-

Drying and Concentration: Combine the organic phases and dry over anhydrous magnesium sulfate.[2] Filter to remove the drying agent and concentrate the organic phase under reduced pressure to yield the product.[2]

-

Product: The resulting white solid is 2,6-dichloroisonicotinic acid (11.34 g, 89% yield).[2]

Synthesis from 2,6-Dichloropyridine

This "bottom-up" approach starts with the readily available 2,6-dichloropyridine and introduces the carboxylic acid group at the 3-position. The most common method to achieve this is through directed ortho-metalation (lithiation) followed by quenching with carbon dioxide (carboxylation). This strategy's success hinges on achieving regioselective metalation at the C3 position.

Experimental Workflow: Lithiation and Carboxylation

The diagram below outlines the necessary steps for this synthetic transformation.

Quantitative Data

| Starting Material | Key Reagents | Conditions | Yield | Purity | Note / Reference |

| 2,6-Dichloropyridine | Strong base (e.g., LDA), CO₂ | Low temperature (-78°C to RT) | Not specified | Not specified | General method for pyridine functionalization.[3] |

| 2,6-Dichloropyridine | Mg, 1,2-dibromoethane, CO₂ | 55°C, then -15°C | 94.5% | 97% | Yields the dicarboxylic acid, not the target molecule.[4] |

General Experimental Protocol: Lithiation and Carboxylation

-

Reaction Setup: In a flame-dried, multi-neck flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,6-dichloropyridine in a dry ethereal solvent such as tetrahydrofuran (THF).

-

Cooling: Cool the solution to a low temperature, typically -78°C, using a dry ice/acetone bath.

-

Lithiation: Slowly add a strong, sterically hindered lithium base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP), to the cooled solution. Stir the mixture at this temperature for a specified time to allow for the formation of the 3-lithiated intermediate.

-

Carboxylation: Quench the reaction by introducing a source of carbon dioxide. This can be done by pouring the reaction mixture over freshly crushed dry ice or by bubbling dry CO₂ gas through the solution.

-

Workup: Allow the mixture to warm to room temperature. Perform an acidic workup by adding a dilute acid (e.g., 1M HCl) to protonate the carboxylate salt.

-

Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry, and concentrate. The crude product can then be purified by recrystallization or column chromatography to yield 2,6-dichloronicotinic acid.

Synthesis from 2,6-Lutidine

This route begins with the inexpensive and common reagent 2,6-lutidine (2,6-dimethylpyridine). The synthesis is a multi-step process, starting with the oxidation of both methyl groups to form pyridine-2,6-dicarboxylic acid. Subsequent steps would be required to selectively remove one carboxylic acid group and chlorinate the 2 and 6 positions. The initial oxidation step is well-documented.

Experimental Workflow: Oxidation of 2,6-Lutidine

The diagram below shows the workflow for the first major step in this pathway: the oxidation to pyridine-2,6-dicarboxylic acid.

Quantitative Data

| Starting Material | Key Reagents | Conditions | Product | Yield | Purity | Reference |

| 2,6-Lutidine | Sodium bichromate, H₂SO₄ | 105°C, then 100°C hydrolysis | Pyridine-2,6-dicarboxylic acid | 83% | 99.1% (99.8% after recrystallization) | [5] |

Experimental Protocol: Synthesis of Pyridine-2,6-dicarboxylic Acid

-

Reaction Setup: In a suitable reactor, charge 2,6-dimethyl-pyridine, sulfuric acid, and an aqueous solution of a hexavalent chromium salt, such as sodium bichromate.[5]

-

Oxidation: Heat the mixture, for example, to 105°C for approximately 3 hours, to form an intermediate addition compound between the dicarboxylic acid and chromic anhydride.[5]

-

Hydrolysis: The resulting crystalline solid is dispersed in boiling water and maintained at 100°C for one hour to hydrolyze the addition complex.[5]

-

Crystallization and Isolation: Cool the solution to room temperature to crystallize the pyridine-2,6-dicarboxylic acid.[5]

-

Purification: Filter the product, wash with water, and dry. An 83% total yield of product with 99.1% purity can be obtained.[5] Purity can be increased to 99.8% by recrystallization from water.[5]

Note: The subsequent conversion of pyridine-2,6-dicarboxylic acid to 2,6-dichloronicotinic acid would require further synthetic steps, such as selective mono-decarboxylation and chlorination, for which detailed protocols were not identified in the scope of this research. This route is therefore more complex than the others presented.

References

- 1. nbinno.com [nbinno.com]

- 2. 2,6-Dichloroisonicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 3. "A Convenient Synthesis Of 2,6-Dichlorohomonicotinic Acid" by Chase Buchanan and Richard W. Fitch [scholars.indianastate.edu]

- 4. Pyridine-2,6-dicarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 5. US4419515A - Two stage process for preparing 2,6-pyridinedicarboxylic acid - Google Patents [patents.google.com]

Spectroscopic and Structural Elucidation of Ethyl 2,6-dichloronicotinate: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2,6-dichloronicotinate, a significant heterocyclic compound in the landscape of pharmaceutical and agrochemical research. The information is tailored for researchers, scientists, and professionals in drug development, offering a centralized resource for the structural and analytical characterization of this molecule.

While experimental spectroscopic data for this compound is not widely available in public databases, this guide presents predicted data based on established spectroscopic principles and data from structurally related compounds. These predictions offer a valuable framework for the analysis and confirmation of this compound in a laboratory setting.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below.

| Property | Value | Reference |

| CAS Number | 58584-86-4 | [1] |

| Molecular Formula | C₈H₇Cl₂NO₂ | [2][3] |

| Molecular Weight | 220.05 g/mol | |

| Appearance | White to slightly pale yellow crystal or powder | |

| Boiling Point | 286.0 ± 35.0 °C at 760 mmHg | [1] |

| Density | 1.4 ± 0.1 g/cm³ | [1] |

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

¹H NMR (Proton NMR) Data (Predicted)

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 - 8.4 | Doublet | 1H | H-4 |

| ~7.4 - 7.6 | Doublet | 1H | H-5 |

| 4.4 - 4.6 | Quartet | 2H | -O-CH₂ -CH₃ |

| 1.4 - 1.6 | Triplet | 3H | -O-CH₂-CH₃ |

¹³C NMR (Carbon NMR) Data (Predicted)

Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~164 | C =O |

| ~152 | C -2 (C-Cl) |

| ~150 | C -6 (C-Cl) |

| ~140 | C -4 |

| ~125 | C -5 |

| ~120 | C -3 |

| ~62 | -O-CH₂ -CH₃ |

| ~14 | -O-CH₂-CH₃ |

IR (Infrared) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | C-H stretch (aromatic) |

| ~2980 - 2850 | Medium | C-H stretch (aliphatic) |

| ~1730 | Strong | C=O stretch (ester) |

| ~1580, 1550 | Medium-Strong | C=C and C=N stretching (pyridine ring) |

| ~1250 | Strong | C-O stretch (ester) |

| ~800 - 700 | Strong | C-Cl stretch |

Mass Spectrometry (MS) Data (Predicted)

| Adduct | m/z (Predicted) | Reference |

| [M]⁺ | 218.98483 | [2] |

| [M+H]⁺ | 219.99266 | [2] |

| [M+Na]⁺ | 241.97460 | [2] |

| [M+NH₄]⁺ | 237.01920 | [2] |

| [M+K]⁺ | 257.94854 | [2] |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4]

-

Analysis : Transfer the solution to an NMR tube. Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a known standard (e.g., TMS).

FTIR Spectroscopy

-

Sample Preparation : For a solid sample, a small amount can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared.[5]

-

Background Spectrum : Record a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.[5]

-

Sample Spectrum : Place the sample in the IR beam path and record the spectrum.

-

Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Preparation : Prepare a dilute solution of the compound in a volatile organic solvent such as methanol or acetonitrile.[6]

-

Ionization : Introduce the sample into the mass spectrometer. Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) can be used.[7][8]

-

Mass Analysis : The ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer.[7]

-

Detection : The detector records the abundance of each ion, generating a mass spectrum.

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the structural elucidation of an organic compound like this compound using various spectroscopic techniques.

Caption: Logical workflow for spectroscopic analysis.

References

- 1. This compound | CAS#:58584-86-4 | Chemsrc [chemsrc.com]

- 2. PubChemLite - this compound (C8H7Cl2NO2) [pubchemlite.lcsb.uni.lu]

- 3. This compound | C8H7Cl2NO2 | CID 12263987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 8. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Ethyl 2,6-Dichloronicotinate: A Comprehensive Technical Guide for Heterocyclic Scaffolding

For Researchers, Scientists, and Drug Development Professionals

December 29, 2025

Introduction

Ethyl 2,6-dichloronicotinate is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its pyridine core, substituted with two chlorine atoms and an ethyl ester group, offers multiple reactive sites for the strategic construction of complex molecular architectures. The electron-withdrawing nature of the chlorine atoms and the ester group activates the pyridine ring, making it amenable to a variety of chemical transformations. This guide provides an in-depth overview of the synthesis, reactivity, and applications of this compound, complete with experimental protocols and quantitative data to support its use in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference(s) |

| CAS Number | 58584-86-4 | [1] |

| Molecular Formula | C₈H₇Cl₂NO₂ | [1] |

| Molecular Weight | 220.05 g/mol | [1] |

| Appearance | White to light yellow powder or crystal | [2] |

| Melting Point | 50.0 to 54.0 °C | [2] |

Synthesis of this compound

This compound is commonly synthesized from 2,6-dichloronicotinic acid through esterification.

Experimental Protocol: Esterification of 2,6-Dichloronicotinic Acid[1]

Materials:

-

2,6-Dichloronicotinic acid

-

Ethanol

-

Concentrated sulfuric acid (catalytic amount)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

A solution of 2,6-dichloronicotinic acid in an excess of ethanol is prepared in a round-bottom flask.

-

A catalytic amount of concentrated sulfuric acid is carefully added to the solution.

-

The reaction mixture is heated to reflux and stirred for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution, water, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Reactivity and Key Transformations

The two chlorine atoms at the C2 and C6 positions of the pyridine ring are susceptible to nucleophilic displacement and palladium-catalyzed cross-coupling reactions. The regioselectivity of these reactions is a key consideration in synthetic design.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of this compound. The electron-deficient nature of the pyridine ring facilitates the displacement of the chloride ions by a variety of nucleophiles, including amines, alkoxides, and thiolates.

A significant challenge in the SNAr of 2,6-dichloronicotinates is controlling the regioselectivity of the nucleophilic attack at the C2 versus the C6 position, as the electronic and steric environments are similar, often leading to a mixture of isomers.[3] The choice of solvent can influence the outcome, with non-polar, aprotic solvents reported to favor substitution at the C2 (ortho) position.[3]

Materials:

-

This compound

-

Amine nucleophile

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Anhydrous solvent (e.g., DMF or DMSO)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen/argon inlet, add this compound (1.0 eq) and the chosen anhydrous solvent.

-

Add the amine nucleophile (1.0-1.2 eq) followed by the base (2.0-3.0 eq).

-

Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

-

Monitor the progress of the reaction by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic layers and wash with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to separate the regioisomers.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for the selective functionalization of this compound. These reactions offer a broader substrate scope and often proceed under milder conditions compared to traditional SNAr reactions.

The Suzuki-Miyaura coupling enables the formation of C-C bonds by reacting the chloropyridine with a boronic acid or its ester in the presence of a palladium catalyst and a base. The regioselectivity of the coupling on 2,6-dichloropyridines can be influenced by the substituents on the pyridine ring and the reaction conditions. For instance, a carboxylic acid group at the 3-position has been shown to direct the reaction to either the C2 or C6 position depending on the specific catalyst and base system used.[3]

Materials:

-

This compound

-

Arylboronic acid or boronic acid pinacol ester

-

Palladium catalyst (e.g., Palladium(II) acetate)

-

Phosphine ligand (e.g., Ad₂PⁿBu)

-

Base (e.g., Lithium tert-butoxide)

-

Solvent (e.g., 4:1 Dioxane/Water)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a reaction vessel, combine this compound (1.0 eq), the boronic acid derivative (1.1-1.5 eq), the palladium catalyst (e.g., 1-5 mol%), and the phosphine ligand (e.g., 1.2-6 mol%).

-

Add the solvent and the base.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

The Buchwald-Hartwig amination is a highly effective method for the formation of C-N bonds, coupling the chloropyridine with a primary or secondary amine. This reaction is particularly useful for less nucleophilic amines.

Materials:

-

This compound

-

Primary or secondary amine

-

Palladium precatalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., XPhos, SPhos, RuPhos)

-

Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

-

Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst (1-5 mol%) and the phosphine ligand (1.2-6 mol%).

-

Add the base (1.5-2.0 equivalents), this compound (1.0 equivalent), and the desired amine (1.1-1.5 equivalents).

-

Add the anhydrous solvent via syringe.

-

Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Applications in Drug Discovery and Materials Science

This compound is a valuable precursor for the synthesis of a wide range of biologically active molecules. Its derivatives have been explored in the development of novel therapeutics, including kinase inhibitors for cancer therapy. The ability to selectively functionalize the C2 and C6 positions allows for the fine-tuning of structure-activity relationships and the optimization of pharmacokinetic properties. In materials science, the rigid pyridine core and the potential for introducing various functional groups make it a useful building block for the design of novel organic materials with tailored electronic and photophysical properties.

Conclusion

This compound is a highly versatile and valuable heterocyclic building block. Its rich reactivity, particularly in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, provides a powerful platform for the synthesis of diverse and complex molecular structures. While the control of regioselectivity remains a key consideration, the strategic choice of reaction conditions allows for the targeted functionalization of the pyridine ring. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the full potential of this important synthetic intermediate in the discovery and development of novel chemical entities.

References

- 1. shd-pub.org.rs [shd-pub.org.rs]

- 2. researchgate.net [researchgate.net]

- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of Ethyl 2,6-dichloronicotinate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,6-dichloronicotinate, a halogenated pyridine derivative, is a key intermediate in the synthesis of a diverse range of biologically active molecules in the pharmaceutical and agrochemical industries. Its chemical structure offers a versatile scaffold for the development of novel compounds. A comprehensive understanding of its solubility in various organic solvents is paramount for its effective utilization in synthesis, purification, and formulation processes. This technical guide provides a summary of the available solubility data, detailed experimental protocols for quantitative solubility determination, and the physicochemical properties of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 58584-86-4 |

| Molecular Formula | C₈H₇Cl₂NO₂ |

| Molecular Weight | 220.05 g/mol |

| Appearance | White to slightly pale yellow crystal or powder |

| Melting Point | 50 - 54 °C |

| Boiling Point | 286.0 ± 35.0 °C at 760 mmHg |

| Purity | ≥ 95% |

Solubility Profile

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in public literature. However, qualitative solubility information has been reported.

| Solvent | Qualitative Solubility |

| Methanol | Soluble[1] |

| Ethanol | Soluble |

| Acetone | Soluble |

| Water | Limited solubility |

To enable researchers to determine the precise solubility in solvents relevant to their work, a detailed experimental protocol is provided below.

Experimental Protocol for Solubility Determination

The following protocol outlines the isothermal shake-flask method, a widely accepted technique for determining the equilibrium solubility of a compound in various solvents. This method can be adapted to determine the quantitative solubility of this compound.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

-

This compound

-

Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, dimethylformamide)

-

Analytical balance

-

Scintillation vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of each selected organic solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.

-

Accurately dilute the filtered solution with a suitable solvent (typically the same solvent used for dissolution or the mobile phase for HPLC) to a concentration within the calibration range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Develop a suitable HPLC method for the quantification of this compound, including the selection of an appropriate column, mobile phase, flow rate, and UV detection wavelength.

-

Inject the standard solutions to generate a calibration curve.

-

Inject the diluted sample solutions and determine the concentration of this compound from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by taking into account the dilution factor used.

-

Express the solubility in appropriate units, such as g/100 mL or mg/mL.

-

Visualizations

To aid in the understanding of the experimental workflow, a graphical representation is provided below.

Caption: Workflow for the experimental determination of solubility.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Ethyl 2,6-dichloronicotinate

Introduction

This compound is a versatile halogenated pyridine derivative that serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules. Its unique structural features, particularly the presence of two reactive chlorine atoms and an ethyl ester group on the pyridine ring, make it a valuable building block in the fields of medicinal chemistry and agrochemical research.[1] This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, chemical reactivity, and applications, with a special emphasis on detailed experimental protocols and quantitative data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for its proper handling, storage, and use in chemical synthesis.

| Property | Value |

| CAS Number | 58584-86-4 |

| Molecular Formula | C₈H₇Cl₂NO₂ |

| Molecular Weight | 220.05 g/mol |

| Appearance | White to light yellow powder or crystals[1] |

| Melting Point | 50 - 54 °C[1] |

| Purity | ≥ 98% (GC)[1] |

| Synonyms | 2,6-Dichloronicotinic acid ethyl ester, Ethyl 2,6-dichloropyridine-3-carboxylate, 2,6-Dichloropyridine-3-carboxylic acid ethyl ester[1] |

Synthesis of this compound

The synthesis of this compound typically involves the chlorination of a corresponding dihydroxy precursor. While specific literature detailing the synthesis of the 2,6-dichloro isomer is sparse, a general and widely applicable protocol for the synthesis of dichloronicotinate esters from their dihydroxy analogues is available and can be adapted.

General Experimental Protocol: Synthesis from Ethyl 2,6-dihydroxynicotinate

This protocol describes a general method for the synthesis of dichloronicotinates, which can be applied for the synthesis of this compound from Ethyl 2,6-dihydroxynicotinate.

Materials:

-

Ethyl 2,6-dihydroxynicotinate

-

Phosphorus oxychloride (POCl₃)

-

Ice water

-

Ethyl acetate (EtOAc)

-

Saturated brine solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a well-ventilated fume hood, slowly add Ethyl 2,6-dihydroxynicotinate to an excess of phosphorus oxychloride in a round-bottom flask equipped with a reflux condenser.

-

Heat the reaction mixture to reflux and maintain for a period of at least 2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[2]

-

Upon completion of the reaction, carefully remove the excess phosphorus oxychloride by distillation under reduced pressure.

-

Slowly and cautiously pour the cooled residue into a beaker of ice water with vigorous stirring to quench the reaction.

-

Extract the aqueous mixture multiple times with ethyl acetate.

-

Combine the organic layers and wash with a saturated brine solution.

-

Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

The crude this compound can be further purified by column chromatography on silica gel or by recrystallization.[2]

Logical Workflow for Synthesis:

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity and Key Reactions

The reactivity of this compound is primarily dictated by the two chlorine atoms at the 2- and 6-positions of the pyridine ring, which are susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen and the ethyl ester group at the 3-position activates these positions for nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms can be displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates, to afford a diverse range of substituted nicotinic acid derivatives. The regioselectivity of these reactions can be influenced by the nature of the nucleophile and the reaction conditions.

General Experimental Protocol for Nucleophilic Aromatic Substitution with an Amine:

This protocol provides a general guideline for the reaction of a dichloronicotinate with an amine nucleophile and may require optimization for specific substrates.

Materials:

-

This compound

-

Amine nucleophile

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

-

Ethyl acetate or dichloromethane

-

Water

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Ensure all glassware is thoroughly dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).

-

To a dry, three-necked round-bottom flask, add this compound (1.0 eq) and the anhydrous solvent.

-

Add the amine nucleophile (1.0-1.2 eq) followed by the base (2.0-3.0 eq).[3]

-

Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.[3]

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and pour it into water.

-

Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.[3]

Logical Representation of Nucleophilic Substitution:

Caption: Nucleophilic substitution on this compound.

Applications in Research and Development

This compound is a valuable building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its derivatives are explored for a variety of biological activities.

-

Pharmaceutical Synthesis: It serves as a key intermediate in the preparation of more complex molecules with potential therapeutic applications. The ability to introduce different functional groups at the 2- and 6-positions allows for the generation of diverse chemical libraries for drug discovery.[1]

-

Agrochemical Development: This compound is utilized in the formulation of pesticides and herbicides. The resulting derivatives can exhibit potent biological activity against various pests and weeds, contributing to crop protection and improved agricultural yields.[1]

-

Biological Research: Researchers use this compound and its derivatives to study their effects on biological systems and to elucidate mechanisms of action at the cellular level.[1]

Spectroscopic Data

While a comprehensive, publicly available dataset of spectroscopic information for this compound is limited, some data can be inferred from related compounds and general principles of spectroscopy.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and the protons of the ethyl ester group. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing chlorine atoms and the ester group.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the carbon atoms of the pyridine ring, the carbonyl carbon of the ester, and the carbons of the ethyl group. The carbons attached to the chlorine atoms are expected to have characteristic chemical shifts.

Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Experimental Protocol for NMR Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.

Experimental Workflow for Spectroscopic Analysis:

Caption: Workflow for NMR spectroscopic analysis.

Conclusion

This compound is a valuable and reactive intermediate with significant potential in the synthesis of novel compounds for pharmaceutical and agrochemical applications. While the publicly available literature is somewhat limited and often conflated with its 4,6-dichloro isomer, the general synthetic and reactive principles for dichloronicotinates provide a solid foundation for its use. Further research into the specific reaction conditions and biological activities of this compound derivatives is warranted to fully exploit its potential in the development of new technologies.

References

A Comprehensive Technical Guide to Ethyl 2,6-dichloronicotinate for Researchers and Drug Development Professionals

An In-depth Overview of a Key Synthetic Building Block

Ethyl 2,6-dichloronicotinate, a halogenated pyridine derivative, is a pivotal intermediate in the synthesis of a wide array of biologically active molecules. Its unique structural features make it a versatile scaffold for the development of novel pharmaceuticals and agrochemicals. This technical guide provides a thorough examination of its commercial availability, physicochemical properties, and its application in synthetic chemistry, with a particular focus on its role in drug discovery.

Commercial Availability and Supplier Specifications

This compound (CAS No. 58584-86-4) is readily available from a range of commercial suppliers. For researchers and drug development professionals, sourcing high-quality starting materials is paramount. The following tables summarize the offerings from several key suppliers, providing a comparative overview of purity, available quantities, and physical characteristics.

Table 1: Commercial Suppliers of this compound

| Supplier | Website |

| Chem-Impex | chemimpex.com |

| Sigma-Aldrich | sigmaaldrich.com |

| TCI Chemicals | tcichemicals.com |

| Fisher Scientific | fishersci.com |

| Amadis Chemical | amadis-chemical.com |

Table 2: Product Specifications of this compound from Various Suppliers

| Supplier | Purity | Analytical Method | Available Quantities | Appearance | Melting Point (°C) |

| Chem-Impex | ≥ 98%[1] | GC[1] | Inquire | White to light yellow powder/crystal[1] | 50 - 54[1] |

| Sigma-Aldrich | 95% | Not Specified | 250 mg, 1 g, 5 g | White to slightly pale yellow crystal or powder | Not Specified |

| TCI Chemicals | >98.0% | GC | 1 g, 5 g | White to light yellow powder to crystal | 50.0 - 54.0 |

| Fisher Scientific | ≥98.0% | GC | 1 g, 5 g | Crystalline Powder | 52 |

| Amadis Chemical | 97% | Not Specified | 100 g | Not Specified | Not Specified |

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and process development.

Table 3: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 58584-86-4 |

| Molecular Formula | C₈H₇Cl₂NO₂ |

| Molecular Weight | 220.05 g/mol |

| IUPAC Name | ethyl 2,6-dichloropyridine-3-carboxylate |

| Synonyms | 2,6-Dichloronicotinic acid ethyl ester, Ethyl 2,6-dichloropyridine-3-carboxylate |

| Appearance | White to light yellow crystalline powder[1] |

| Melting Point | 50-54 °C[1] |

| Storage | Store at room temperature[1] |

Synthetic Applications in Drug Discovery

This compound serves as a critical starting material in the synthesis of numerous pharmaceutical compounds. The two chlorine atoms on the pyridine ring provide reactive sites for nucleophilic substitution and cross-coupling reactions, allowing for the construction of complex molecular architectures.

One notable application is in the synthesis of analogues of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[2][3] The dichloronicotinate core provides a versatile platform for introducing the necessary functionalities to create potent antiviral agents.

Synthetic Workflow: Towards Nevirapine Analogues

The following diagram illustrates a generalized synthetic pathway from a dichloronicotinate precursor to a Nevirapine analogue. This workflow highlights the key transformations that are central to the construction of this class of compounds.

Caption: Generalized synthetic workflow from a dichloronicotinate precursor to a Nevirapine analogue.

Experimental Protocols

While specific, detailed protocols for the synthesis and quality control of this compound are not extensively published in peer-reviewed journals, general methodologies can be adapted from the synthesis of analogous compounds, such as the 4,6-dichloro isomer.

General Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from Ethyl 2,6-dihydroxynicotinate.

Materials:

-

Ethyl 2,6-dihydroxynicotinate

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Water

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add Ethyl 2,6-dihydroxynicotinate to an excess of phosphorus oxychloride.

-

Heat the mixture to reflux and maintain for several hours. The reaction progress should be monitored by a suitable technique such as Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly and carefully quench the reaction by pouring the mixture onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic layers and wash with saturated brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the organic solution under reduced pressure to obtain the crude product.

-

The crude this compound can be further purified by column chromatography or recrystallization.

Quality Control Workflow